molecular formula C14H24O6 B1428232 Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate CAS No. 1237542-08-3

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Cat. No. B1428232
M. Wt: 288.34 g/mol
InChI Key: AICYMJWDJZJQDT-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a cyclic dicarbonyl compound with the chemical formula C14H22O61. It belongs to the family of cyclobutane derivatives and is classified as an ester1. This compound is commonly used as a reagent in organic synthesis due to its high reactivity in reactions such as esterification, transesterification, and Michael addition1.



Synthesis Analysis

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate can be synthesized through several methods including esterification, hydration, and diesterification1. Esterification involves reacting cyclobutanone with diisopropyl malonate in the presence of a strong acid catalyst1. Diesterification is another method that involves reacting diisopropyl malonate with ethylene glycol in the presence of a strong acid catalyst1.



Molecular Structure Analysis

The molecular formula of Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is C14H24O61. The InChI code is InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H31.



Chemical Reactions Analysis

This compound is highly reactive in many chemical reactions due to its two ester groups1. It is commonly used in reactions such as esterification, transesterification, and Michael addition1.



Physical And Chemical Properties Analysis

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a white, crystalline solid with a melting point of 96°C1. It has a molecular weight of 286.32 g/mol and a density of 1.17 g/mL1. The compound is highly soluble in polar solvents like methanol, ethanol, and acetone, but its solubility decreases in non-polar solvents like hexane and chloroform due to its polar and hydrophobic nature1.


Scientific Research Applications

Polymer Synthesis

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has been utilized in the synthesis of various polymers. For instance, it was used to synthesize polymers like poly(trispiro(3.1.1.3.1.1)dodecane-1,3-dione) through a polymerization process involving bis-ketene intermediates. These polymers have potential applications in materials science due to their unique structural properties (Sharts & Steele, 1970).

Ring-Opening Metathesis Polymerizations

The compound has been used in living ring-opening metathesis polymerizations, which is a type of chain-growth polymerization. This process was used to create block copolymers containing protic functionalities, indicating its versatility in polymer chemistry (Perrott & Novak, 1996).

Structural Studies and Supramolecular Network Formation

This chemical has been instrumental in analyzing supramolecular structures. For example, studies have been conducted to understand the role of interactions like hydrogen bonding in the formation of supramolecular networks, which are crucial in the development of new materials and drug delivery systems (Ballabh et al., 2002).

Photoreactive Polymers

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has been used to create photoreactive polymers. These polymers are characterized by the presence of cyclobutane units in their main chain, which can be activated or altered using light. This property is significant for applications in areas like photolithography and materials science (Montaudo, Scamporrino, & Vitalini, 1989).

Synthesis of Cyclobutane Derivatives

It also plays a role in the synthesis of various cyclobutane derivatives. These derivatives have applications in medicinal chemistry, as they can be used to create compounds with potential therapeutic benefits. For example, cyclobutane derivatives have been explored for their anticancer properties (Liu et al., 2014).

Crystal Engineering and Pharmaceutical Applications

The compound is a key player in crystal engineering strategies, particularly in the construction of caffeic acid derivatives. These derivatives have been shown to exhibit free radical scavenging and antioxidant activities, making them relevant in pharmaceutical research and the development of degradable polymeric materials (Wang et al., 2020).

Molecular Modeling and Self-Assembly

It has been the subject of molecular modeling studies, particularly in understanding the self-assembly processes of certain compounds in water. This research is important for designing new materials and understanding the fundamental principles of molecular interactions (Breitbeil et al., 2002).

Synthesis of Fluorinated Amino Acids

The compound was used in the synthesis of novel amino acids, like fluorinated cyclobutanecarboxylic acids. These compounds have potential applications in biochemistry and pharmaceuticals, as they offer different properties due to the presence of fluorine atoms (Chernykh et al., 2016).

Development of Metal-Organic Nanoparticles

It has been involved in the development of metallogels and metal-organic nanoparticles. These particles have applications in areas like catalysis, sensing, and materials science due to their unique chemical and physical properties (Hamilton et al., 2011).

Safety And Hazards

The specific safety and hazards information for Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is not available in the retrieved information. However, as with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and used in a well-ventilated area2.


Future Directions

The future directions of Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate are not specified in the retrieved information. However, given its reactivity and use in organic synthesis, it may continue to be a valuable reagent in various research and industrial applications.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the most recent and relevant literature and safety datasheets for comprehensive information.


properties

IUPAC Name

dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICYMJWDJZJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Radchenko, OO Grygorenko, IV Komarov - Amino Acids, 2010 - Springer
Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were …
Number of citations: 27 link.springer.com

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